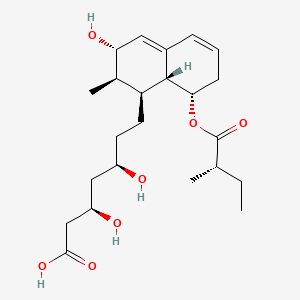
琥珀酰乙酰酮
描述
Synthesis Analysis
Succinylacetone is formed by the oxidation of glycine . It is an abnormal metabolite of tyrosine that accumulates in hereditary tyrosinemia type I, a disorder characterized by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in tyrosine catabolism . Without functional FAH, fumarylacetoacetate is converted into succinylacetone .Molecular Structure Analysis
The molecular formula of succinylacetone is C7H10O4 . The IUPAC name for succinylacetone is 4,6-Dioxoheptanoic acid . The structure of succinylacetone is similar to α-ketoglutarate .Chemical Reactions Analysis
Succinylacetone is formed by the oxidation of glycine and is a precursor of methylglyoxal . It is a pathognomonic compound found in the urine of patients with tyrosinemia type 1, which is due to congenital deficiency of an enzyme, fumarylacetoacetate hydrolase . This enzyme is involved in the catabolism of tyrosine, and if deficient, leads to accumulation of fumarylacetoacetate which is subsequently converted to succinylacetone .Physical And Chemical Properties Analysis
Succinylacetone has a molar mass of 158.153 g·mol−1 . The chemical formula of succinylacetone is C7H10O4 .科学研究应用
抑制癌细胞增殖
琥珀酰乙酰酮 (SA) 因其抑制线粒体功能从而抑制癌细胞增殖的潜力而被研究。 据观察,它在某些癌细胞系中引起细胞凋亡,表明其作为治疗剂的潜力 .
血红素生物合成中的酶抑制
SA 在科学研究中被广泛用作 5-氨基乙酰丙酸脱水酶 (ALAD) 的抑制剂,该酶在血红素生物合成中起着至关重要的作用,血红素是血红蛋白中发现的含铁化合物 .
HIF-1 稳定化和 VEGF 表达
SA 与 α-酮戊二酸竞争结合脯氨酰羟化酶结构域 2 (PHD2) 并抑制 PHD2 活性。 这阻止了 HIF-1α 的羟化,导致其稳定并随后表达血管内皮生长因子 (VEGF),这在血管生成中很重要 .
血红素合成抑制
作为血红素合成抑制剂,SA 已被证明可以拯救模型生物中某些遗传缺陷的影响,这表明其在研究与血红素利用相关的代谢途径中的效用 .
病理血管生成中的治疗靶向
末端血红素合成酶,铁螯合酶,已被确定为病理血管生成中可药用的靶点。 SA 在抑制这条途径中的作用提供了潜在的治疗应用 .
酪氨酸血症 1 型的诊断标记物
SA 是酪氨酸血症 1 型患者尿液中发现的一种特异性化合物,酪氨酸血症 1 型是一种先天性富马酰乙酰乙酸水解酶缺乏症。 它作为这种疾病的特异性标记物,并通过某些新生儿筛查计划进行测量 .
每个应用都为科学研究和潜在的治疗干预提供了独特的途径。 琥珀酰乙酰酮在这些领域的通用性突出了其作为生化工具的重要性。
MDPI 文章,关于 SA 和癌细胞增殖 Santa Cruz 生物技术公司,关于 SA 作为 ALAD 抑制剂 JCI Insight 文章,关于 SA 和 HIF-1 Nature 文章,关于 SA 和血红素合成 Frontiers 文章,关于 SA 和治疗靶向 维基百科,关于 SA 作为诊断标记物 Mayo Clinic 实验室,关于 SA 测试
作用机制
Target of Action
Succinylacetone primarily targets two enzymes: δ-aminolevulinic acid dehydratase (ALA dehydratase) and prolyl hydroxylase domain 2 (PHD2) . ALA dehydratase is involved in the heme synthesis pathway, while PHD2 plays a role in the regulation of the hypoxia-inducible factor 1α (HIF-1α) .
Mode of Action
Succinylacetone inhibits ALA dehydratase, thereby disrupting heme biosynthesis . It also competes with α-ketoglutarate for PHD2 binding, inhibiting PHD2 activity . This prevents the hydroxylation of HIF-1α, leading to its stabilization and the subsequent expression of vascular endothelial growth factor (VEGF) .
Biochemical Pathways
Succinylacetone affects two main biochemical pathways: the heme synthesis pathway and the HIF-1α signaling pathway . By inhibiting ALA dehydratase, succinylacetone disrupts heme biosynthesis . Its inhibition of PHD2 leads to the stabilization of HIF-1α and the activation of the HIF-1α signaling pathway, promoting angiogenesis .
Pharmacokinetics
It is known that succinylacetone accumulates in individuals with hereditary tyrosinemia type 1, a disorder characterized by a deficiency in fumarylacetoacetate hydrolase (fah), an enzyme involved in tyrosine catabolism .
Result of Action
The inhibition of ALA dehydratase by succinylacetone can lead to acute neuropathic symptoms, similar to porphyria . The stabilization of HIF-1α and the subsequent expression of VEGF can promote angiogenesis . In the context of hepatocellular carcinoma, this can contribute to tumor growth, progression, and metastasis .
Action Environment
The action of succinylacetone can be influenced by environmental factors such as the availability of tyrosine and the presence of certain enzymes. For example, in individuals with hereditary tyrosinemia type 1, a deficiency in FAH leads to the accumulation of succinylacetone . Additionally, the action of succinylacetone can be affected by the presence of other metabolites, such as α-ketoglutarate .
安全和危害
未来方向
Research has shown that succinylacetone activates HIF-1α and promotes angiogenesis in GSTZ1-deficient hepatocellular carcinoma . This suggests that GSTZ1 may serve as an important tumor suppressor owing to its ability to inhibit the HIF-1α/VEGFA axis in HCC . Moreover, the therapeutic potential of HIF-1α inhibitor combined with anti–programmed cell death ligand 1 therapy to effectively prevent HCC angiogenesis and tumorigenesis in Gstz1 -knockout mice, suggesting a potentially actionable strategy for HCC treatment .
属性
IUPAC Name |
4,6-dioxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-5(8)4-6(9)2-3-7(10)11/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEPBHZLDUPIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50199519 | |
| Record name | Succinylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
51568-18-4 | |
| Record name | Succinylacetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51568-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Succinylacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051568184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 51568-18-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174804 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Succinylacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50199519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dioxoheptanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SUCCINYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZ0KV2Q190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
66 - 67 °C | |
| Record name | Succinylacetone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1681089.png)
![N-[(2S)-1-[[(2S)-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B1681090.png)

![N-[(2S)-1-[[(2S)-2-[(3-cyclohexyl-1-dimethoxyphosphoryl-1-hydroxypropan-2-yl)amino]-4-methylpentanoyl]amino]-1-oxo-3-phenylpropan-2-yl]cyclopentanecarboxamide](/img/structure/B1681093.png)
![(2S)-N-[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]-2-[[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]amino]-4-methylpentanamide](/img/structure/B1681095.png)
![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B1681099.png)
![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)


![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)
![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)
![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)
